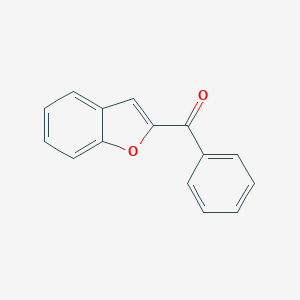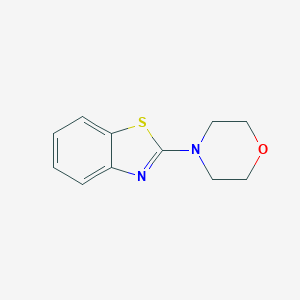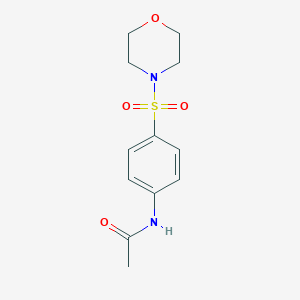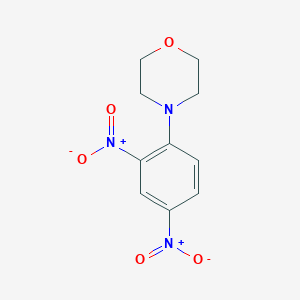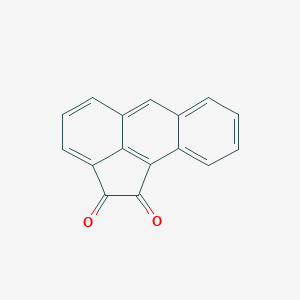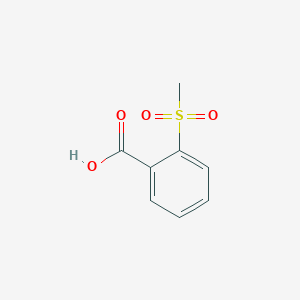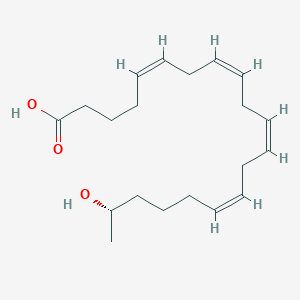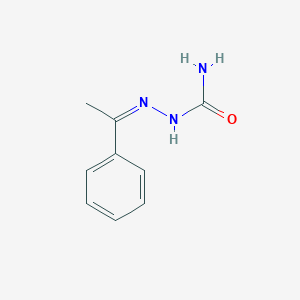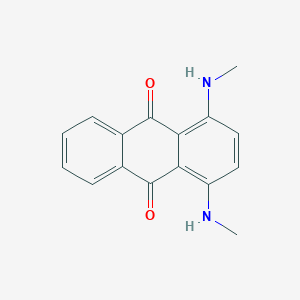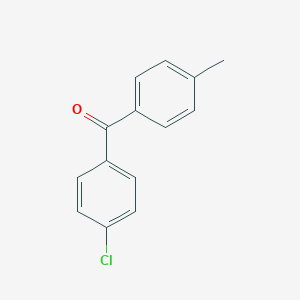
4-Chlor-4'-methylbenzophenon
Übersicht
Beschreibung
4-Chloro-4’-methylbenzophenone is an organic compound with the molecular formula C14H11ClO. It is a white crystalline solid characterized by the presence of chlorine and methyl functional groups on the benzophenone structure . This compound is known for its applications in various chemical processes and is often used as a synthetic intermediate in organic chemistry .
Wissenschaftliche Forschungsanwendungen
4-Chloro-4’-methylbenzophenone has diverse applications in scientific research:
Wirkmechanismus
Target of Action
Benzophenones, in general, are known to interact with various biological targets due to their aromatic and carbonyl groups .
Mode of Action
It’s known that benzophenones can undergo various chemical reactions such as free radical bromination and nucleophilic substitution . The chlorine and methyl groups on the benzophenone could potentially influence these reactions.
Biochemical Pathways
Benzophenones and their derivatives have been studied for their antitumor activity, suggesting they may interact with pathways related to cell proliferation and apoptosis .
Pharmacokinetics
The compound’s molecular weight (23069 g/mol) and its lipophilic nature (LogP = 436) suggest it may have good bioavailability .
Result of Action
Benzophenones have been studied for their potential antitumor activity .
Action Environment
Environmental factors such as temperature, light, and solvent can influence the chemical reactions involving 4-Chloro-4’-methylbenzophenone. For instance, the compound has been studied for its photochemical properties, suggesting that light exposure could influence its reactivity .
Biochemische Analyse
Biochemical Properties
4-Chloro-4’-methylbenzophenone plays a crucial role in biochemical reactions, particularly in photochemical processes. It is known to form radicals in the presence of ultraviolet radiation, which can lead to the formation of benzopinacols . This compound interacts with various enzymes and proteins, including those involved in oxidative stress responses and detoxification pathways. The nature of these interactions often involves the formation of reactive intermediates that can modify the activity of these biomolecules.
Cellular Effects
4-Chloro-4’-methylbenzophenone has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to changes in the expression of genes involved in stress responses and metabolic pathways . Additionally, it can impact cellular metabolism by affecting the activity of key metabolic enzymes, leading to alterations in energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of 4-Chloro-4’-methylbenzophenone involves its ability to form reactive intermediates upon exposure to ultraviolet radiation. These intermediates can bind to biomolecules, leading to enzyme inhibition or activation and changes in gene expression . The compound’s interaction with enzymes and proteins often results in the formation of covalent adducts, which can modify the activity and function of these biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-4’-methylbenzophenone can change over time. The compound’s stability and degradation are influenced by factors such as light exposure and temperature. Long-term studies have shown that prolonged exposure to this compound can lead to significant changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important considerations for researchers using this compound in experimental settings.
Dosage Effects in Animal Models
The effects of 4-Chloro-4’-methylbenzophenone vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. Toxicity studies have shown that high doses of 4-Chloro-4’-methylbenzophenone can cause oxidative stress and damage to cellular components.
Metabolic Pathways
4-Chloro-4’-methylbenzophenone is involved in several metabolic pathways, including those related to oxidative stress and detoxification. It interacts with enzymes such as cytochrome P450s, which play a role in its metabolism and detoxification . The compound’s metabolism can lead to the formation of reactive intermediates that can further interact with cellular biomolecules, affecting metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, 4-Chloro-4’-methylbenzophenone is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The distribution of 4-Chloro-4’-methylbenzophenone within tissues is also affected by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of 4-Chloro-4’-methylbenzophenone is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects . For example, it may localize to the mitochondria, where it can impact mitochondrial function and energy production.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Chloro-4’-methylbenzophenone can be synthesized through the Friedel-Crafts acylation reaction. One common method involves the reaction of 4-chlorobenzoyl chloride with toluene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out in a solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods: In industrial settings, the synthesis of 4-Chloro-4’-methylbenzophenone often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to enhance the overall efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-4’-methylbenzophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it to alcohols or hydrocarbons.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products:
Oxidation: Formation of 4-chloro-4’-methylbenzoic acid.
Reduction: Formation of 4-chloro-4’-methylbenzyl alcohol.
Substitution: Formation of various substituted benzophenones depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
- 4-Chloro-4’-methoxybenzophenone
- 4-Chloro-3’-methylbenzophenone
- 4-Chloro-2-methylbenzophenone
Comparison: 4-Chloro-4’-methylbenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits different reactivity and stability profiles, making it suitable for specific applications in organic synthesis and material science .
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(15)9-7-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIBPIAKCVDXLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60202240 | |
| Record name | Benzophenone, 4-chloro-4'-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5395-79-9 | |
| Record name | 4-Chloro-4′-methylbenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5395-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-4'-methylbenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005395799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5395-79-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzophenone, 4-chloro-4'-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-4'-methylbenzophenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HV7GJ3H7B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

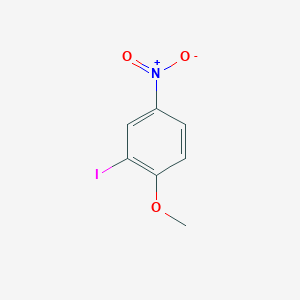

![5-amino-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B188919.png)
